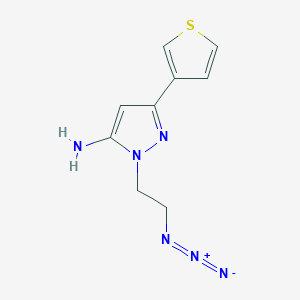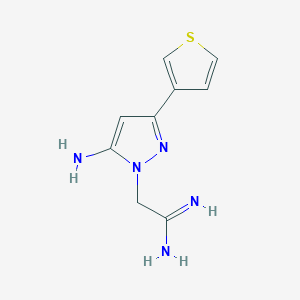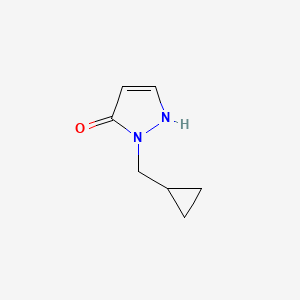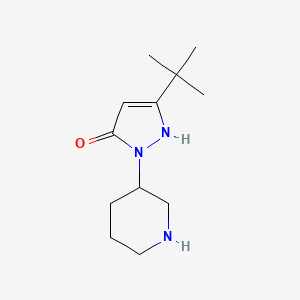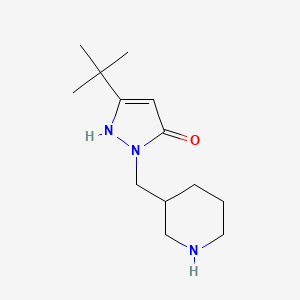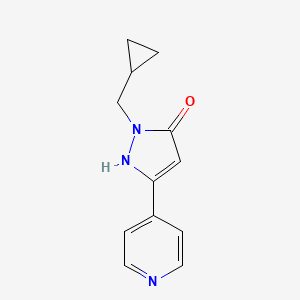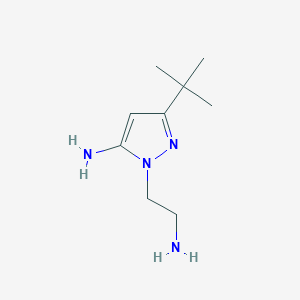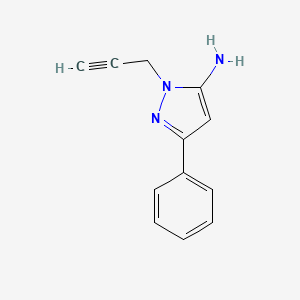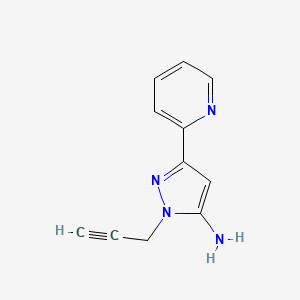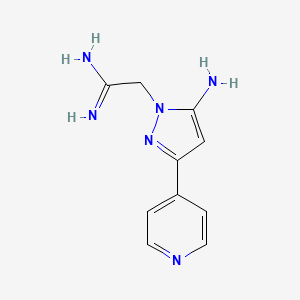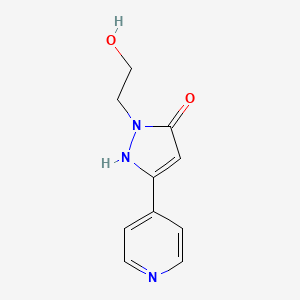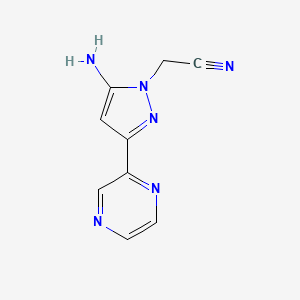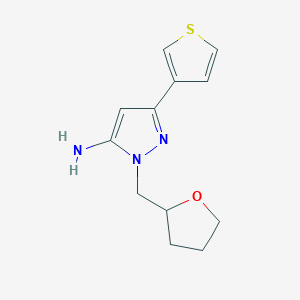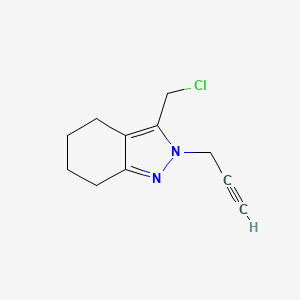
3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole
Overview
Description
3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound features a chloromethyl group and a prop-2-yn-1-yl group attached to the indazole core, which may impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole typically involves multi-step organic reactions. One common method involves the alkylation of a suitable indazole precursor with chloromethyl and prop-2-yn-1-yl groups under controlled conditions. The reaction may require the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to dissolve the reactants and provide a suitable medium for the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the chlorine atom in the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the prop-2-yn-1-yl group.
Cyclization: Catalysts such as palladium or copper may be used to facilitate cyclization reactions under appropriate conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, amines, or thioethers can be formed.
Oxidation Products: Aldehydes or ketones can be formed from the oxidation of the prop-2-yn-1-yl group.
Cyclization Products: Various fused heterocyclic compounds can be formed through cyclization reactions.
Scientific Research Applications
3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of indazole derivatives, including their interactions with proteins and nucleic acids.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to investigate biochemical pathways and molecular mechanisms in living systems.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, while the prop-2-yn-1-yl group can participate in π-π interactions or hydrogen bonding. These interactions can lead to changes in the conformation and function of the target molecules, ultimately affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
3-(bromomethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole: Lacks the chloromethyl group.
Uniqueness
The presence of both chloromethyl and prop-2-yn-1-yl groups in 3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole imparts unique reactivity and potential for diverse chemical transformations. This dual functionality allows for a wide range of synthetic modifications and applications in various fields of research.
Properties
IUPAC Name |
3-(chloromethyl)-2-prop-2-ynyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-2-7-14-11(8-12)9-5-3-4-6-10(9)13-14/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZNHUWMMGBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2CCCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


